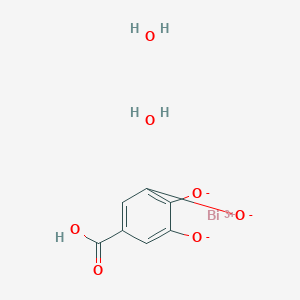

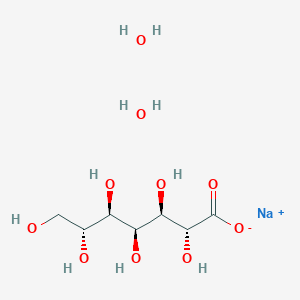

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate” is known as dimethicone polymer. It is a polydimethylsiloxane polymer composed of dimethicone macromolecules. Dimethicone is widely used in various industries due to its unique properties, such as its ability to act as a food emulsifier, antifoaming agent, and anticaking agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethicone polymer is synthesized through the polymerization of dimethylsiloxane monomers. The process involves the hydrolysis of dimethyldichlorosilane, followed by condensation reactions to form linear polydimethylsiloxane chains. The reaction conditions typically include the presence of a catalyst, such as a strong acid or base, and controlled temperature and pressure to ensure the desired molecular weight and viscosity of the polymer.

Industrial Production Methods

In industrial settings, dimethicone polymer is produced in large-scale reactors where the reaction conditions are carefully monitored and controlled. The process involves the continuous addition of dimethylsiloxane monomers and catalysts, followed by the removal of by-products such as hydrogen chloride. The resulting polymer is then purified and processed to achieve the desired specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethicone polymer undergoes several types of chemical reactions, including:

Oxidation: Dimethicone can be oxidized to form silanol groups, which can further react to form cross-linked structures.

Reduction: Reduction reactions are less common for dimethicone due to its stable silicon-oxygen backbone.

Substitution: Substitution reactions can occur at the silicon atoms, where organic groups can replace the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically under mild conditions to prevent degradation of the polymer.

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions, often under anhydrous conditions to prevent hydrolysis.

Major Products Formed

Oxidation: The major products include silanol-terminated dimethicone and cross-linked siloxane networks.

Substitution: The products depend on the substituent introduced, such as alkyl or aryl-substituted dimethicone.

Wissenschaftliche Forschungsanwendungen

Dimethicone polymer has a wide range of applications in scientific research, including:

Chemistry: Used as a non-reactive medium in various chemical reactions and as a lubricant in laboratory equipment.

Biology: Employed in cell culture systems as a surface treatment to prevent cell adhesion.

Medicine: Utilized in pharmaceutical formulations as an excipient to improve the texture and stability of topical and oral medications.

Wirkmechanismus

The mechanism of action of dimethicone polymer is primarily physical rather than chemical. In its role as an antifoaming agent, dimethicone reduces the surface tension of liquids, preventing the formation of foam. As an emulsifier, it stabilizes emulsions by forming a protective layer around dispersed droplets, preventing coalescence. In pharmaceutical applications, dimethicone acts as a barrier on the skin or mucous membranes, providing a protective and moisturizing effect.

Vergleich Mit ähnlichen Verbindungen

Dimethicone polymer can be compared with other similar compounds, such as:

Polydimethylsiloxane (PDMS): Similar in structure but may have different molecular weights and viscosities.

Dimethylpolysiloxane: Another variant with similar properties but different applications based on its molecular structure.

Silicone oils: A broader category that includes dimethicone and other siloxane-based compounds with varying degrees of polymerization.

Dimethicone polymer is unique due to its specific balance of properties, such as its high thermal stability, low surface tension, and excellent lubricating and conditioning effects .

Eigenschaften

IUPAC Name |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDQRUFGHWSGO-FBNUBEQJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NaO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrate;hydrochloride](/img/structure/B8022736.png)

![(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate](/img/structure/B8022763.png)